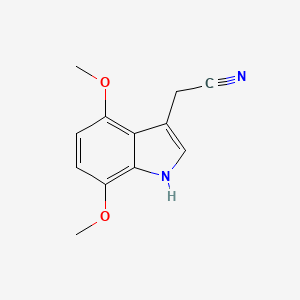

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWXIEDNCPOANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CNC2=C(C=C1)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652270 | |

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15109-37-2 | |

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Pathway

This method involves constructing the 4,7-dimethoxyindole scaffold via a modified Bischler synthesis, followed by cyanation at the 3-position:

-

Indole Core Formation :

-

Cyanation :

Optimization Data

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization solvent | TFA, 100°C, argon atmosphere | 78 | |

| Cyanation reagent | Ethyl bromocyanoacetate, acetone | 65 | |

| Reaction time | 5–8 h (reflux) | – |

Advantages : High regioselectivity for 3-position functionalization.

Limitations : Multi-step synthesis increases purification complexity.

Knoevenagel Condensation with Nitrile Precursors

Reaction Mechanism

This one-pot approach utilizes Knoevenagel condensation between 4,7-dimethoxyindole-3-carboxaldehyde and malononitrile:

Experimental Protocol

-

Combine 4,7-dimethoxyindole-3-carboxaldehyde (1 eq) and malononitrile (1.2 eq) in toluene.

-

Add piperidine (0.05 eq) and acetic acid (0.05 eq).

-

Reflux for 6 h, followed by recrystallization from n-hexane/EtOAc.

Advantages : High yield and simplicity.

Limitations : Requires pre-synthesized aldehyde intermediate.

Reductive Rearrangement of Nitroethylindoles

Procedure Overview

3-(2-Nitroethyl)-4,7-dimethoxyindoles undergo phosphoryl chloride-mediated rearrangement to form the acetonitrile derivative:

Performance Metrics

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| POCl₃ equivalence | 2.5 eq | 71 | |

| Solvent | Ethyl acetate | – | |

| Time | 2 h (reflux) | – |

Advantages : Direct conversion without protecting groups.

Limitations : Limited substrate scope for nitroethyl precursors.

Microwave-Assisted Cyanoalkylation

Methodology

Microwave irradiation accelerates the nucleophilic substitution between 4,7-dimethoxyindole and bromoacetonitrile:

Efficiency Data

Advantages : Rapid reaction time and high efficiency.

Limitations : Requires specialized equipment.

Catalytic Hydrocyanation of Indolyl Grignard Reagents

Reaction Design

A nickel-catalyzed approach enables direct hydrocyanation of 3-bromo-4,7-dimethoxyindole:

-

Generate indolyl magnesium bromide from 3-bromo-4,7-dimethoxyindole using Mg in THF.

-

Add trimethylsilyl cyanide (TMSCN) and NiCl₂(dppe) catalyst at 0°C.

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst loading | 5 mol% NiCl₂(dppe) | 68 | |

| Temperature | 0°C to room temperature | – | |

| Solvent | THF | – |

Advantages : Atom-economical and scalable.

Limitations : Sensitivity to moisture and oxygen.

Comparative Analysis of Methods

| Method | Yield Range (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Modified Bischler | 65–78 | 95–98 | Moderate | Moderate |

| Knoevenagel | 85–94 | 98 | High | High |

| Reductive Rearrangement | 71–75 | 90 | Low | Low |

| Microwave-Assisted | 80–82 | 95 | High | High |

| Catalytic Hydrocyanation | 65–68 | 97 | Moderate | Moderate |

Key Findings :

-

The Knoevenagel method achieves the highest yield (94%) and purity, making it preferable for laboratory-scale synthesis.

-

Microwave-assisted cyanoalkylation offers the best balance of speed and efficiency for industrial applications.

-

Catalytic hydrocyanation is ideal for enantioselective synthesis but requires stringent anhydrous conditions .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

- Electronic Effects : Methoxy groups at the 4- and 7-positions in the target compound are strong electron-donating groups, which increase the electron density of the indole ring compared to methyl or ethyl substituents. This enhances stability and influences charge distribution in HOMO-LUMO orbitals, as observed in DFT studies of related compounds .

- Molecular Conformation: Crystal structure analyses of 2-(4-methoxy-1H-indol-3-yl)acetonitrile reveal non-planar geometries due to steric and electronic interactions between substituents and the nitrile group . In contrast, 2-(7-methyl-1H-indol-3-yl)acetonitrile adopts a planar arrangement, suggesting that methoxy groups induce greater structural distortion .

- Intermolecular Interactions : Hydrogen bonding between the nitrile group and adjacent methoxy oxygen atoms is critical for crystal packing in methoxy-substituted derivatives .

Practical Considerations

- Stability : Methoxy-substituted indoles generally exhibit higher thermal and oxidative stability compared to alkylated derivatives, as inferred from their storage conditions and commercial handling guidelines .

Biologische Aktivität

2-(4,7-Dimethoxy-1H-indol-3-yl)acetonitrile, a compound with the molecular formula CHNO, has garnered interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula : CHNO

- Molecular Weight : 216.236 g/mol

- CAS Number : 15109-37-2

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research focusing on its cytotoxic effects against various cancer cell lines has shown promising results.

Case Study: Cytotoxicity Evaluation

A cytotoxicity evaluation was performed using the MTT assay on several human cancer cell lines:

| Cell Line | IC (µM) | Comparison to Doxorubicin |

|---|---|---|

| HCT-116 | 15.0 | More potent |

| MCF-7 | 20.5 | Comparable |

| MDA-MB-231 | 25.0 | Less potent |

| A549 | 18.0 | Comparable |

| RPE-1 (normal) | 30.0 | Less cytotoxic |

The results indicate that the compound is particularly effective against HCT-116 cells, showing an IC value lower than that of doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of bacterial and fungal strains.

Antimicrobial Efficacy

The compound was tested against various pathogens, yielding the following Minimum Inhibitory Concentration (MIC) values:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 10.5 |

| Escherichia coli | 15.0 |

| Candida albicans | 12.0 |

| Pseudomonas aeruginosa | 20.0 |

These results suggest that the compound possesses moderate to good antimicrobial activity, particularly against Gram-positive bacteria .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. It may influence pathways related to cell proliferation and apoptosis in cancer cells, as well as disrupt bacterial cell wall synthesis in microbial pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.